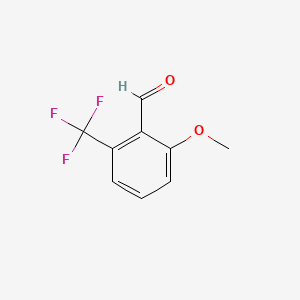

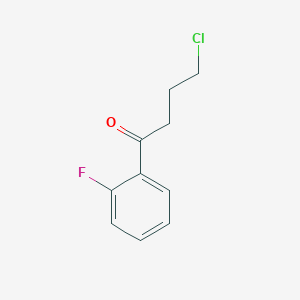

2-Methoxy-6-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-6-(trifluoromethyl)benzaldehyde, also known as 2-Methyl-6-trifluoromethylbenzaldehyde, is an important organic compound used in the synthesis of various compounds and materials. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a colorless liquid with a pleasant odor and has a melting point of -14°C. It is soluble in many organic solvents and is relatively stable under most conditions.

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

- The compound 2-Methoxy-benzaldehyde exhibits unique structural features, including intra- and intermolecular C–H ��� O short contacts, forming dimers linked by C@O and C(3)–H groups. These structures are evident in both solid and liquid states, as revealed by X-ray crystallography and vibrational spectroscopy, alongside B3LYP/6-31G* ab initio calculations (Ribeiro-Claro, Drew, & Félix, 2002).

Application in Organic Synthesis

- 2-Methoxy-benzaldehyde derivatives are used as linkers for solid phase organic synthesis. Through processes like reductive amination and subsequent derivatization, these compounds are transformed into secondary amides, which are then cleaved from supports using trifluoroacetic acid (Swayze, 1997).

Enzyme-Catalyzed Reactions

- Benzaldehyde lyase (BAL), a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives involving 2-Methoxy-benzaldehyde. This process is utilized in preparative synthesis, taking advantage of aqueous-organic two-phase systems for reaction optimization (Kühl et al., 2007).

Photophysical Behavior

- The compound 2-Methoxy-4-(N,N-dimethylamino)benzaldehyde displays interesting photophysical behavior, including strong local emission in various solvents and a weak solvent polarity dependent red shifted emission in polar aprotic solvents. Its protonation enhances excited state charge transfer reactions, as studied through various spectroscopic techniques and quantum chemical calculations (Samanta et al., 2010).

Molecular Structure and Vibrational Studies

- Comparative studies of molecular structure and vibrational spectral properties of methoxy-substituted benzaldehydes provide insights into their thermodynamic properties and NLO (non-linear optical) characteristics. These studies are crucial for understanding the material's behavior in different applications, including in the manufacturing of dyes and perfumes (Yadav, Sharma, & Kumar, 2018).

Propiedades

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBTYKHVRXDHKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272176 |

Source

|

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

CAS RN |

1017778-98-1 |

Source

|

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Hydroxy-3-methoxyphenyl)-5-(3-methoxypropyl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B1319464.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)